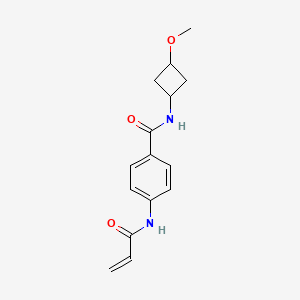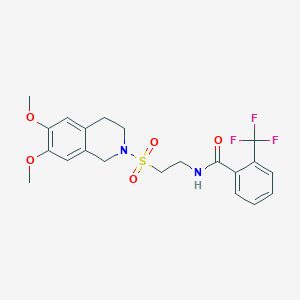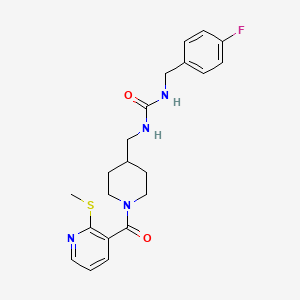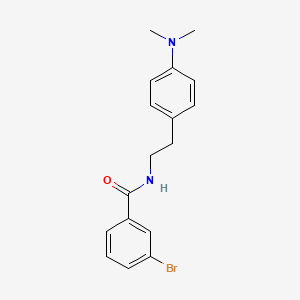
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide, also known as MCB-613, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCB-613 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves its binding to PGC-1α, which leads to an increase in its activity. This, in turn, leads to an increase in mitochondrial biogenesis and oxidative metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects, which could be mediated through its interaction with PGC-1α.
Biochemical and Physiological Effects
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on PGC-1α, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been shown to increase insulin sensitivity in animal models of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is its specificity for PGC-1α, which makes it a useful tool for studying the role of this protein in various physiological processes. However, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a relatively new compound, and more research is needed to fully understand its limitations and potential side effects.
Orientations Futures
There are several areas of future research that could be explored with N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide could be used as a tool for studying the role of PGC-1α in other physiological processes, such as exercise-induced adaptations. Further research is also needed to fully understand the safety and efficacy of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide in humans.
Méthodes De Synthèse
The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that starts with the reaction of 3-methoxycyclobutanone with ethyl chloroacetate to form ethyl 3-methoxycyclobutylacetate. This is followed by a series of reactions that ultimately result in the formation of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been the subject of a significant amount of scientific research due to its potential therapeutic applications. One area of research has focused on its ability to regulate the activity of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a protein that plays a key role in energy metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the activity of PGC-1α, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-(3-methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-13(9-12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOCCDOHQSAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)



![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)
![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)
